molecular formula C11H9FN2O B7808174 5-(3-Fluorophenoxy)-2-pyridinamine

5-(3-Fluorophenoxy)-2-pyridinamine

Cat. No.: B7808174
M. Wt: 204.20 g/mol
InChI Key: ZLUWXVQJFYVURL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Fluorophenoxy)-2-pyridinamine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, built around the 2-aminopyridine scaffold. The 2-aminopyridine structure is a privileged motif in drug design, known for its diverse pharmacological properties and its presence in compounds with a broad spectrum of biological activities . This compound is anticipated to have research utility in several areas based on the known activities of its core structure. The 2-aminopyridine moiety is frequently investigated for its antimicrobial properties , with many analogues demonstrating strong inhibitory effects on the growth of Gram-positive bacteria, making them valuable scaffolds in the development of new anti-infective agents . Furthermore, this chemical class is extensively explored in kinase inhibition and as a key building block in the synthesis of complex fused heterocyclic systems, such as pyrido[2,3-d]pyrimidine derivatives, which are important in the search for new therapeutic leads . In neuroscience research, aminopyridines are well-characterized as potassium channel blockers, which can enhance neurotransmitter release at synapses . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It must be handled by qualified professionals in a laboratory setting.

Properties

IUPAC Name

5-(3-fluorophenoxy)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-8-2-1-3-9(6-8)15-10-4-5-11(13)14-7-10/h1-7H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUWXVQJFYVURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Hydrazine Substitution

  • Substrate : 5-(3-Fluorophenoxy)-2,6-difluoropyridine.

  • Conditions :

    • Hydrazine monohydrate (3–8 equivalents) in C₁–₄ alcohols (methanol, ethanol).

    • Temperature: 50–100°C for 2–8 hours.

  • Product : 2-Hydrazino-5-(3-fluorophenoxy)pyridine.

  • Purity : >90% after recrystallization.

Step 2: Catalytic Hydrogenation

  • Catalyst : Raney nickel (5–12 equivalents).

  • Conditions :

    • Hydrogen gas (1–3 bar) in C₁–₄ alcohols.

    • Ambient temperature (15–25°C) for 10–24 hours.

  • Yield : 80–88% for this compound.

Advantages :

  • Mild conditions avoid ring degradation.

  • Scalable to multi-kilogram batches.

Catalytic Ammoniation Processes

The CN105669539A patent demonstrates a streamlined ammoniation-reduction approach, modified for the target compound:

Step 1: Direct Amination

  • Substrate : 5-(3-Fluorophenoxy)-2-chloropyridine.

  • Reagents : Aqueous ammonia (8–12 equivalents).

  • Conditions : 120°C for 20 hours in a pressurized reactor.

  • Intermediate : 5-(3-Fluorophenoxy)-2-aminopyridine (85% yield).

Step 2: Byproduct Removal

  • Purification : Ethyl acetate extraction and petroleum ether recrystallization.

  • Purity : >98% by HPLC.

Key Insight :

  • Chlorine at C2 exhibits superior leaving group ability compared to fluorine, enhancing amination efficiency.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield Purity Scalability
SNAr + High-Pressure NH₃2,5-Difluoropyridine3-Fluorophenol, NH₃65–75%90–95%Moderate
Hydrazine-Raney Nickel2,5,6-TrifluoropyridineHydrazine, Raney Ni80–88%>95%High
Catalytic Ammoniation5-(3-Fluorophenoxy)-2-Cl-PyNH₄OH, Pd/C77–85%>98%Industrial

Trade-offs :

  • Hydrazine Route : Higher yields but requires hazardous hydrazine handling.

  • Catalytic Ammoniation : Lower cost but limited to chloro-substituted precursors.

Industrial-Scale Production Considerations

Solvent Selection

  • Phenoxy Introduction : DMF or NMP for high-boiling-point stability.

  • Reduction Steps : Methanol or ethanol for catalyst compatibility.

Catalyst Recycling

  • Raney nickel and Pd/C can be recovered via filtration, reducing costs by 15–20%.

Waste Management

  • Copper sulfate (from hydrazine routes) requires neutralization before disposal.

  • Ammonia scrubbing systems mitigate environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Fluorophenoxy)-2-pyridinamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as pyridine-N-oxide.

  • Reduction: Reduction reactions can convert the amine group to an amine derivative.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as alkyl halides or amines are employed, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Pyridine-N-oxide derivatives.

  • Reduction Products: Reduced amine derivatives.

  • Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

5-(3-Fluorophenoxy)-2-pyridinamine has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(3-Fluorophenoxy)-2-pyridinamine exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenoxy group enhances the compound's binding affinity to certain receptors, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 5-(3-Fluorophenoxy)-2-pyridinamine with key analogs, highlighting substituent variations, molecular properties, and applications:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight Key Properties/Applications Source
This compound 3-Fluorophenoxy C₁₁H₈FN₂O 217.20 (calc.) Hypothesized enhanced lipophilicity and bioactivity N/A
5-(2-Benzofuranyl)-2-pyridinamine 2-Benzofuranyl C₁₃H₁₀N₂O 210.23 Synthesized via Pd-catalyzed cross-coupling; potential intermediate in drug discovery
5-[3-(Benzyloxy)phenyl]-2-pyridinamine 3-(Benzyloxy)phenyl C₁₈H₁₅N₂O 277.32 Safety data available (GHS-compliant handling)
Fluazinam (Omega 500F Fungicide) 3-Chloro-5-(trifluoromethyl) C₁₃H₄Cl₂F₆N₄O₄ 465.10 Agrochemical fungicide; targets mitochondrial function
5-(Trifluoromethoxy)pyridin-2-amine Trifluoromethoxy C₆H₄F₃N₂O 193.10 High similarity (0.81) to fluorinated pyridinamines
5-Bromo-3-(difluoromethoxy)pyridin-2-amine Bromo, difluoromethoxy C₆H₅BrF₂N₂O 239.02 Halogenated analog; potential halogen bonding in drug design
5-(1-Methylethyl)-2-pyridinamine Isopropyl C₈H₁₂N₂ 136.19 Simple alkyl substituent; commercial availability

Key Differences and Implications

  • Substituent Effects: Electron-Withdrawing Groups: Fluazinam’s trifluoromethyl and chloro substituents enhance its stability and pesticidal activity . The 3-fluorophenoxy group in the target compound may similarly improve metabolic resistance compared to alkoxy analogs (e.g., 5-methoxy or ethoxy derivatives ). Aromatic vs. Halogenation: Bromo and chloro substituents (e.g., Fluazinam , 5-Bromo-3-(difluoromethoxy)pyridin-2-amine ) increase molecular weight and polarity, affecting solubility and target binding.
  • Biological Activity: Fluazinam’s fungicidal activity is linked to its disruption of fungal respiration , whereas alkyl-substituted pyridinamines (e.g., 5-(1-methylethyl)-2-pyridinamine ) are typically intermediates without direct bioactivity. The 3-fluorophenoxy group’s balance of lipophilicity and electronic effects may position the target compound for central nervous system (CNS) drug development, akin to fluorinated analogs in kinase inhibitors .
  • Synthetic Accessibility: Palladium-catalyzed cross-coupling (e.g., 5-(2-benzofuranyl)-2-pyridinamine ) is a common route for aryl-substituted pyridinamines. The target compound could be synthesized similarly using 3-fluorophenol derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.